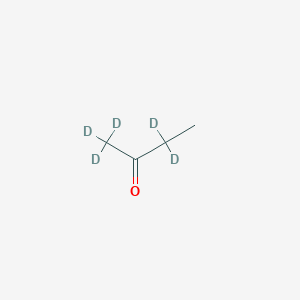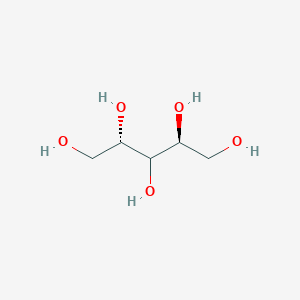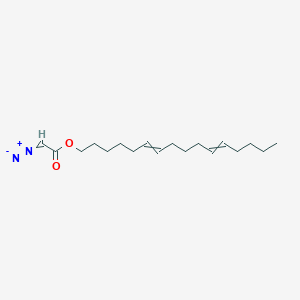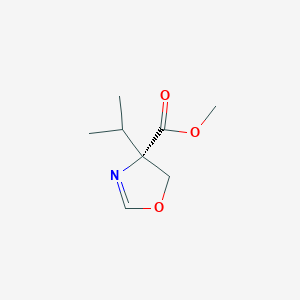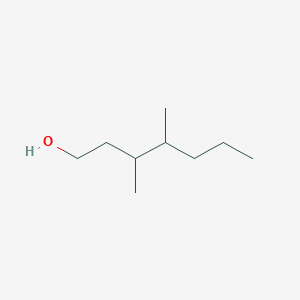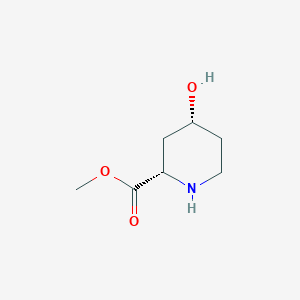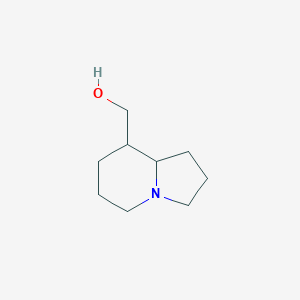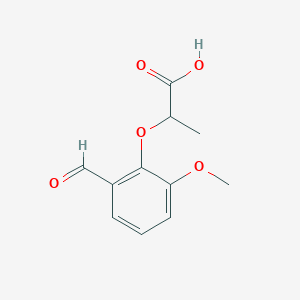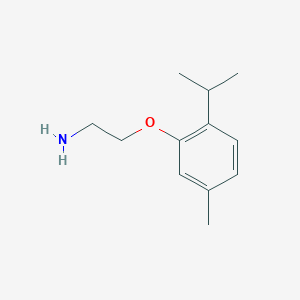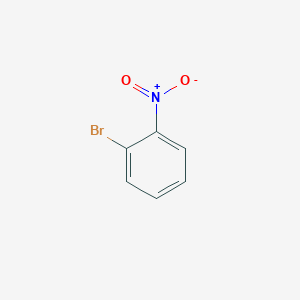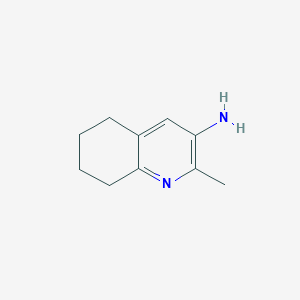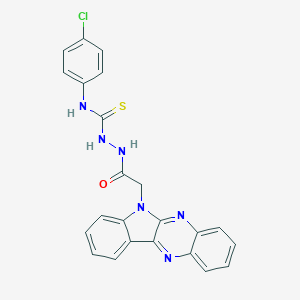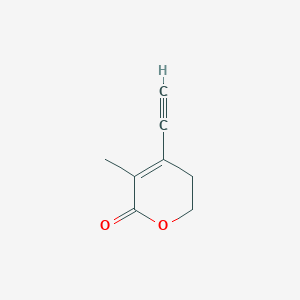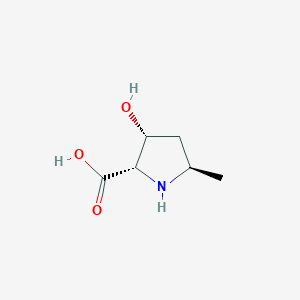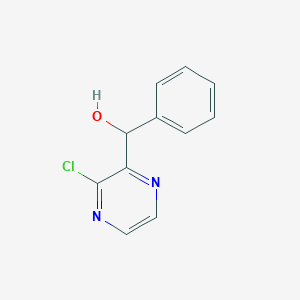
(3-Chloropyrazin-2-yl)-phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropyrazin-2-yl)-phenylmethanol, also known as CPZPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol is not fully understood. However, studies have suggested that (3-Chloropyrazin-2-yl)-phenylmethanol may act as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors in the brain.
Effets Biochimiques Et Physiologiques
(3-Chloropyrazin-2-yl)-phenylmethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (3-Chloropyrazin-2-yl)-phenylmethanol can improve cognitive function in animal models of Alzheimer's disease. (3-Chloropyrazin-2-yl)-phenylmethanol has also been shown to modulate the release of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that it is relatively easy to synthesize and purify. (3-Chloropyrazin-2-yl)-phenylmethanol also has a wide range of potential applications in various fields. However, one limitation of using (3-Chloropyrazin-2-yl)-phenylmethanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of (3-Chloropyrazin-2-yl)-phenylmethanol. One direction is to further investigate its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. Another direction is to study its potential as a modulator of neurotransmitter receptors in the brain. Additionally, (3-Chloropyrazin-2-yl)-phenylmethanol could be further studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of (3-Chloropyrazin-2-yl)-phenylmethanol and its potential applications in various fields.
In conclusion, (3-Chloropyrazin-2-yl)-phenylmethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3-Chloropyrazin-2-yl)-phenylmethanol in various fields.
Méthodes De Synthèse
(3-Chloropyrazin-2-yl)-phenylmethanol can be synthesized by reacting 3-chloropyrazine-2-carbaldehyde with phenylmethanol in the presence of a reducing agent such as sodium borohydride. The reaction can be carried out in various solvents such as ethanol or methanol under reflux conditions. The resulting product can be purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
(3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, (3-Chloropyrazin-2-yl)-phenylmethanol can be used as a building block for the synthesis of other compounds. In medicinal chemistry, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In material science, (3-Chloropyrazin-2-yl)-phenylmethanol has been studied for its potential use in the development of organic electronic devices.
Propriétés
Numéro CAS |
121246-85-3 |
|---|---|
Nom du produit |
(3-Chloropyrazin-2-yl)-phenylmethanol |
Formule moléculaire |
C11H9ClN2O |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
(3-chloropyrazin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7,10,15H |
Clé InChI |
YADYCLNVHQIRGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)O |
Synonymes |
3-chloro-alpha-phenylpyrazinemethanol 3-Cl-PPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



